{3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine
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Overview
Description
{3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine is an organic compound that features a complex structure with both amine and ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxybenzeneboronic acid and N,N-dimethylaminopropane hydrochloride.
Esterification: The 3-hydroxybenzeneboronic acid undergoes esterification to form 3-hydroxybenzeneboronic pinacol ester.
Coupling Reaction: The pinacol ester is then coupled with N,N-dimethylaminopropane hydrochloride under specific conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amine groups.
Reduction: Reduction reactions can target the amine group, converting it to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: The primary amine derivative is a common product.
Substitution: Substituted ethers or amines are typical products.
Scientific Research Applications
{3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or activating them.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
- {3-[3-(Dimethylamino)propoxy]benzaldehyde}
- {3-[3-(Dimethylamino)propoxy]phenol}
- {3-[3-(Dimethylamino)propoxy]benzonitrile}
Comparison:
- Structural Differences: While these compounds share the dimethylamino and propoxy groups, they differ in their additional functional groups (e.g., aldehyde, phenol, nitrile).
- Unique Properties: {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine is unique due to the presence of both methoxy and amine groups, which can influence its reactivity and potential applications .
Properties
IUPAC Name |
3-[5-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-15(2)7-4-8-17-13-9-11(10-14)5-6-12(13)16-3/h5-6,9H,4,7-8,10,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFITZJBDRCPQAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=CC(=C1)CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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